N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide
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Overview
Description
N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two phenoxy groups attached to an ethyl and a methyl group, respectively, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide typically involves the reaction of 2-(2-methylphenoxy)ethylamine with 2-[(4-methylphenoxy)methyl]benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy groups may facilitate binding to hydrophobic pockets in proteins, while the benzamide core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-[2-(2-methoxyphenoxy)ethyl]-2-[(4-methoxyphenoxy)methyl]benzamide
- N-[2-(2-chlorophenoxy)ethyl]-2-[(4-chlorophenoxy)methyl]benzamide
- N-[2-(2-fluorophenoxy)ethyl]-2-[(4-fluorophenoxy)methyl]benzamide
Comparison: N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide is unique due to the presence of methyl groups on the phenoxy rings, which can influence its hydrophobicity and binding affinity to molecular targets. This can result in different biological activities and applications compared to its analogs with methoxy, chloro, or fluoro substituents.
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18-11-13-21(14-12-18)28-17-20-8-4-5-9-22(20)24(26)25-15-16-27-23-10-6-3-7-19(23)2/h3-14H,15-17H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSUPSYUELZZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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